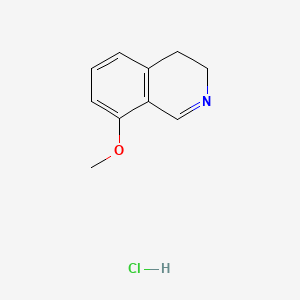
3,4-Dihydro-8-methoxy-isoquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-8-methoxy-isoquinoline hydrochloride is a chemical compound with the molecular formula C10H12ClNO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3,4-dihydroisoquinolines involves the Bischler-Napieralski reaction. This method typically starts with the cyclization of β-phenylethylamines in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . For 3,4-Dihydro-8-methoxy-isoquinoline hydrochloride, the starting material is often 3,4-dimethoxyphenethylamine, which undergoes cyclization and subsequent demethylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-8-methoxy-isoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it back to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-8-methoxy-isoquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a biochemical probe for investigating enzyme mechanisms.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-8-methoxy-isoquinoline hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications. The compound’s methoxy group plays a crucial role in its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Similar in structure but with two methoxy groups.
3,4-Dihydroisoquinoline: Lacks the methoxy group, making it less specific in its interactions.
Tetrahydroisoquinoline: Fully saturated version, differing in reactivity and biological activity.
Uniqueness
3,4-Dihydro-8-methoxy-isoquinoline hydrochloride is unique due to its specific methoxy substitution, which enhances its reactivity and binding properties. This makes it particularly valuable in medicinal chemistry for developing targeted therapies .
Eigenschaften
CAS-Nummer |
24693-45-6 |
|---|---|
Molekularformel |
C10H12ClNO |
Molekulargewicht |
197.662 |
IUPAC-Name |
8-methoxy-3,4-dihydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C10H11NO.ClH/c1-12-10-4-2-3-8-5-6-11-7-9(8)10;/h2-4,7H,5-6H2,1H3;1H |
InChI-Schlüssel |
BKXYSPNMTUBABI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1C=NCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















